molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea

货号: B610979
CAS 编号: 1219728-20-7
分子量: 387.44
InChI 键: WQAGVQVBDHOHRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

SR7826 是通过一系列涉及双芳基脲衍生物的化学反应合成的。 合成路线通常包括以下步骤 :

    双芳基脲的形成: 第一步涉及苯胺衍生物与异氰酸酯反应生成双芳基脲中间体。

    环化: 双芳基脲中间体进行环化生成 SR7826 的核心结构。

    功能化: 核心结构进一步用各种取代基进行功能化以增强其选择性和效力。

工业生产方法

SR7826 的工业生产涉及放大上述合成路线。 该过程包括优化反应条件、纯化步骤和质量控制措施,以确保高纯度和产量。 该化合物通常以粉末形式生产,纯度 ≥ 98% .

化学反应分析

反应类型

SR7826 经历各种化学反应,包括:

常见试剂和条件

    试剂: 苯胺衍生物、异氰酸酯和其他功能化剂。

    条件: 反应通常在受控的温度和压力条件下进行,以确保高产率和纯度。

形成的主要产品

涉及 SR7826 的反应形成的主要产物是抑制 LIM 激酶活性,导致细胞运动性和侵袭性降低 .

科学研究应用

Janus Kinase Inhibition

One of the primary applications of this compound is as a JAK inhibitor . JAKs are crucial for the signaling pathways of several cytokines and growth factors, making them important targets for treating various inflammatory and autoimmune diseases. Research has shown that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit potent inhibitory activity against JAK2 and Tyk2, with inhibition constants (Ki values) ranging from 1 to 16 nM . This level of potency indicates that these compounds could be effective in managing conditions such as rheumatoid arthritis and psoriasis.

Case Studies

  • In Vivo Efficacy : A study demonstrated that a related pyrrolo[2,3-d]pyrimidine compound significantly reduced levels of amyloid-beta in animal models, suggesting potential applications in Alzheimer's disease . While not directly involving the compound , it highlights the therapeutic potential of similar structures.
  • Cancer Research : Pyrrolo[2,3-d]pyrimidines have also been investigated for their anticancer properties. A related study indicated that these compounds could inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . The inhibition of this enzyme can lead to reduced proliferation of cancer cells.
  • Diabetes Treatment : Another application explored the use of related compounds to inhibit key metabolic enzymes involved in fructose metabolism. This approach may offer novel strategies for treating obesity and diabetes by targeting metabolic pathways .

生物活性

1-(2-Hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea, also known as SR 7826, is a compound of considerable interest due to its biological activity as a selective inhibitor of LIM kinase (LIMK). This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 1219728-20-7

SR 7826 acts primarily as a LIMK inhibitor , affecting cellular signaling pathways involved in cell migration and invasion. LIMK plays a crucial role in the phosphorylation of cofilin, a protein that regulates actin dynamics. By inhibiting LIMK, SR 7826 prevents cofilin phosphorylation, thereby disrupting actin filament turnover and cellular motility.

Inhibition Profiles

The compound exhibits selective inhibition against various kinases:

  • IC50 for LIMK1 : 43 nM
  • IC50 for ROCKI : 5536 nM
  • IC50 for ROCKII : 6565 nM

These values indicate that SR 7826 is a potent inhibitor of LIMK while having significantly lower activity against ROCK isoforms, which are also involved in cytoskeletal dynamics .

Antitumor Activity

Research indicates that SR 7826 demonstrates antitumor properties by suppressing the migration and invasion of cancer cells. In vitro studies have shown that treatment with SR 7826 leads to reduced cell motility in prostate cancer cell lines (PC-3), suggesting its potential utility in cancer therapy .

Study on Cellular Mechanisms

A study highlighted the effect of SR 7826 on A7r5 vascular smooth muscle cells, where it inhibited cofilin phosphorylation and subsequently reduced cell migration. This supports the hypothesis that LIMK inhibitors can modulate cellular responses to growth factors and extracellular matrix components .

Comparative Analysis with Other Compounds

In comparison with other pyrrolo[2,3-d]pyrimidine derivatives, SR 7826 showed superior selectivity for LIMK over other kinases. For instance, while other compounds exhibited broader kinase inhibition profiles, SR 7826's focused action on LIMK suggests a more favorable therapeutic window for targeting specific pathways involved in cancer metastasis .

Data Table: Biological Activity Summary

Compound NameTarget KinaseIC50 (nM)Biological Activity
SR 7826LIMK143Potent inhibitor
SR 7826ROCKI5536Weak inhibitor
SR 7826ROCKII6565Weak inhibitor

属性

IUPAC Name

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGVQVBDHOHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 2
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 3
Reactant of Route 3
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 4
Reactant of Route 4
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 5
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Reactant of Route 6
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Customer
Q & A

Q1: What is the primary mechanism of action of SR7826?

A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.

Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?

A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:

  • Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []
  • Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。